Benzenemethanamine, 2-bromo-N-butyl-

Description

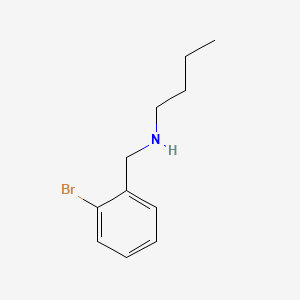

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-bromophenyl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h4-7,13H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVDERULQMGZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209252 | |

| Record name | Benzenemethanamine, 2-bromo-N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60509-38-8 | |

| Record name | Benzenemethanamine, 2-bromo-N-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 2-bromo-N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Benzenemethanamine, 2-bromo-N-butyl-

Introduction

Benzenemethanamine, 2-bromo-N-butyl-, also known as N-butyl-2-bromobenzylamine, is a substituted secondary amine that serves as a valuable building block in synthetic organic chemistry. Its structural motifs—a halogenated aromatic ring and a secondary amine—make it a versatile precursor for the development of more complex molecules, particularly in the fields of medicinal chemistry and materials science. For instance, the bromo-substituted phenyl ring is amenable to a wide array of cross-coupling reactions, while the secondary amine provides a reactive site for further functionalization.

This guide provides an in-depth, field-proven methodology for the synthesis, purification, and comprehensive characterization of this target compound. The protocols and analytical discussions are presented from the perspective of practical application, emphasizing the causal reasoning behind experimental choices to ensure reproducibility and high fidelity in the final product.

Section 1: Synthesis via Reductive Amination

The formation of the C-N bond to generate the target secondary amine is most efficiently achieved through reductive amination. This widely utilized transformation is a cornerstone of amine synthesis due to its high efficiency and operational simplicity.[1][2]

1.1: Mechanistic Rationale

Reductive amination is a two-stage process that occurs in a single pot.[3]

-

Imine Formation: The synthesis begins with the condensation of 2-bromobenzaldehyde and n-butylamine. The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent dehydration yields a Schiff base, or imine, intermediate. This step is typically reversible and often acid-catalyzed to facilitate the dehydration.

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion (the protonated, more reactive form of the imine) to the corresponding secondary amine.[4]

Choice of Reagents: An Expert's Perspective

-

Reactants: 2-bromobenzaldehyde is the source of the brominated aromatic moiety, while n-butylamine provides the N-butyl group.[5]

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this protocol. Unlike more aggressive hydrides like NaBH₄, NaBH(OAc)₃ is a mild and selective reducing agent. Its reduced reactivity prevents the premature reduction of the starting aldehyde to 2-bromobenzyl alcohol. Furthermore, it is effective under slightly acidic conditions which favor the formation of the reactive iminium ion intermediate, driving the reaction forward efficiently.[4]

-

Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes the reactants and intermediates without interfering with the reaction mechanism.

1.2: Experimental Workflow Diagram

The following diagram outlines the logical flow from starting materials to the purified product.

Caption: Workflow for the synthesis and purification of N-butyl-2-bromobenzylamine.

1.3: Detailed Experimental Protocol

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzaldehyde (5.0 g, 27.0 mmol, 1.0 equiv.).

-

Dissolve the aldehyde in dichloromethane (DCM, 100 mL).

-

Add n-butylamine (2.17 g, 29.7 mmol, 1.1 equiv.) dropwise to the stirring solution at room temperature. A slight exotherm may be observed.

-

Allow the mixture to stir for 20 minutes to facilitate imine formation.

-

In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 7.4 g, 35.1 mmol, 1.3 equiv.). The addition may cause some effervescence.

-

Seal the flask under a nitrogen atmosphere and allow the reaction to stir at room temperature for 12-18 hours.

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase, visualizing with UV light and/or a potassium permanganate stain. The disappearance of the 2-bromobenzaldehyde spot indicates reaction completion.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 75 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15%).

-

Combine the product-containing fractions (identified by TLC) and remove the solvent in vacuo to afford Benzenemethanamine, 2-bromo-N-butyl- as a pure liquid (typically a colorless to pale yellow oil).

Section 2: Structural Characterization and Purity Assessment

Unambiguous confirmation of the molecular structure and assessment of purity are critical. A combination of spectroscopic techniques provides a self-validating system for characterization.[6]

2.1: Overview of Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive information about the carbon-hydrogen framework and the connectivity of atoms. Both ¹H and ¹³C NMR are essential.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups and the absence of starting material functionalities.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation data that supports the proposed structure.

2.2: Characterization Workflow Diagram

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. n-Butylamine - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

"Physical and chemical properties of Benzenemethanamine, 2-bromo-N-butyl-"

An In-depth Technical Guide to the Physical and Chemical Properties of Benzenemethanamine, 2-bromo-N-butyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenemethanamine, 2-bromo-N-butyl-, a substituted benzylamine, represents a class of chemical intermediates with significant potential in synthetic organic chemistry and drug discovery. The presence of a bromine atom on the benzene ring and a butyl group on the nitrogen atom imparts a unique combination of reactivity and lipophilicity. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, drawing on data from its isomers and related molecules to offer a thorough understanding for research and development applications. While specific experimental data for the 2-bromo isomer is limited in publicly available literature, this document synthesizes information from closely related structures to provide a robust predictive profile.

Chemical Identity and Structure

The core structure of Benzenemethanamine, 2-bromo-N-butyl- consists of a benzylamine scaffold with a bromine substituent at the 2-position (ortho) of the benzene ring and a butyl group attached to the amine.

Molecular Structure:

Figure 1: Chemical structure of Benzenemethanamine, 2-bromo-N-butyl-.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source |

| IUPAC Name | N-[(2-bromophenyl)methyl]butan-1-amine | N/A |

| Molecular Formula | C11H16BrN | [1][2] |

| Molecular Weight | 242.16 g/mol | [1][2] |

| CAS Number | Not explicitly available for 2-bromo isomer. Isomers: 60509-39-9 (3-bromo), 60509-40-2 (4-bromo) | [1][2] |

| Canonical SMILES | CCCCNCC1=CC=CC=C1Br | N/A |

| InChI Key | Inferred from isomers | N/A |

Physical Properties

Precise experimental data for the 2-bromo isomer are not readily found. However, we can infer its properties based on data from its 3-bromo and 4-bromo isomers, as well as related compounds.

Table 2: Comparison of Physical Properties of Isomeric Benzenemethanamines

| Property | 2-bromo-N-butyl- (Predicted) | 3-bromo-N-butyl- | 4-bromo-N-butyl- |

| Appearance | Likely a liquid or low-melting solid | N/A | N/A |

| Boiling Point | Expected to be similar to isomers | N/A | N/A |

| Density | Expected to be slightly higher than 1 g/mL | N/A | N/A |

| Refractive Index | Expected to be around 1.55-1.57 | N/A | N/A |

| Solubility | Poorly soluble in water, soluble in organic solvents | N/A | N/A |

For a related compound, 4-Bromo-N-methylbenzylamine, the boiling point is reported as 218-219 °C and the density as 1.00 g/mL at 25 °C. It is anticipated that the physical properties of Benzenemethanamine, 2-bromo-N-butyl- will be in a similar range.

Spectroscopic Data (Predicted)

While specific spectra for Benzenemethanamine, 2-bromo-N-butyl- are not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons (in the range of 7.0-7.6 ppm), the benzylic CH₂ group (around 3.8 ppm), the N-butyl chain protons, and a broad signal for the NH proton.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons (with the carbon attached to the bromine being significantly shifted), the benzylic carbon, and the four carbons of the butyl group.

-

IR Spectroscopy: Key absorption bands would be expected for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-Br stretching (in the fingerprint region).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Chemical Properties and Reactivity

The chemical behavior of Benzenemethanamine, 2-bromo-N-butyl- is dictated by the interplay of the secondary amine, the benzylic position, and the bromo-substituted aromatic ring.

-

Basicity: The secondary amine is basic and will react with acids to form the corresponding ammonium salts.

-

Nucleophilicity: The nitrogen atom is nucleophilic and can participate in reactions with electrophiles.

-

Reactivity of the Bromine Atom: The bromine atom on the aromatic ring can be displaced through nucleophilic aromatic substitution under harsh conditions or, more commonly, participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The bromine atom is a good leaving group in these transformations.[3]

-

Stability: The compound is expected to be stable under standard conditions, although it may be sensitive to light and air over long periods. It is likely incompatible with strong oxidizing agents and strong acids.[4]

Potential Applications in Research and Drug Development

Substituted benzylamines are valuable building blocks in medicinal chemistry. The presence of a bromine atom provides a handle for further functionalization, making Benzenemethanamine, 2-bromo-N-butyl- a potentially useful intermediate for the synthesis of more complex molecules.

Bromo-organic compounds serve as key intermediates in the synthesis of various pharmaceuticals. For instance, related compounds are used in the production of drugs targeting neurological and endocrine disorders.[5] The 2-bromo-N-butyl-benzenemethanamine scaffold could be explored for the development of novel therapeutic agents.

Proposed Synthetic Route

A common and effective method for the synthesis of N-alkylated benzylamines is reductive amination.

Figure 2: Proposed synthetic workflow for Benzenemethanamine, 2-bromo-N-butyl-.

Experimental Protocol:

-

Imine Formation: In a round-bottom flask, dissolve 2-bromobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

-

Add n-butylamine (1-1.2 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours to allow for the formation of the Schiff base intermediate. The reaction progress can be monitored by TLC.

-

Reduction: Cool the reaction mixture in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (as monitored by TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure Benzenemethanamine, 2-bromo-N-butyl-.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Benzenemethanamine, 2-bromo-N-butyl- is not available, the safety precautions can be inferred from related bromo-anilines and other substituted benzylamines.

Hazard Statements (Predicted):

-

Harmful if swallowed.[4]

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Toxic to aquatic life with long-lasting effects.[4]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[4] Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[4] Keep away from heat, sparks, open flames, and hot surfaces.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[6] Store in a cool, dry place.

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[4]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[4]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

-

Conclusion

Benzenemethanamine, 2-bromo-N-butyl- is a compound with considerable potential as a synthetic intermediate in various fields, particularly in the development of novel pharmaceuticals. While detailed experimental data for this specific isomer is scarce, a comprehensive understanding of its physical and chemical properties can be constructed by analyzing its isomers and related compounds. The synthetic route via reductive amination is a reliable method for its preparation. As with any chemical, proper safety precautions should be strictly followed during its handling and use in the laboratory.

References

- Fisher Scientific. (2025, December 18).

- Sigma-Aldrich. (2025, November 6).

- Sigma-Aldrich. (2025, August 8).

- BLDpharm. (n.d.). 1247739-67-8|2-Bromo-1-N-butylbenzene-1,4-diamine.

- ChemBK. (n.d.). Benzenemethanamine, 2-bromo-N-cyclopentyl-N-methyl-.

- ABI Chem. (n.d.). Benzenemethanamine, 2-bromo-N-butyl-5-methoxy-.

- Thermo Fisher Scientific. (2025, December 21).

- Cheméo. (n.d.). Benzenemethanamine, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- (CAS 3572-43-8).

- PubChem. (n.d.). Benzenemethanamine, 4-bromo-N-butyl-.

- Sigma-Aldrich. (n.d.). 2-Bromo-N-butyl-N-methylbutanamide.

- Unnati Pharmaceuticals. (2025, January 21).

- Benchchem. (n.d.). Benzenemethanamine, N-(2-bromoethyl)-.

- Appchem. (n.d.). 2-bromo-N,N-dimethylbenzylamine.

- Lookchem. (n.d.). Cas 65185-56-0, Benzenemethanamine, 2-bromo-N-(phenylmethyl)-.

- Combi-Blocks. (2023, January 2).

- PubChem. (n.d.). Benzenemethanamine, 3-bromo-N-butyl-.

- AK Scientific Inc. (n.d.). 60509-40-2 Benzenemethanamine, 4-bromo-N-butyl-.

- Zieg, H., Pitsch, W., & Koenig, B. (2002). 2-Bromo-N,N,N,N-tetramethyl-benzene-1,4-diamine.

- Supplementary Inform

- Aldlab Chemicals. (n.d.). Benzenemethanamine, 4-bromo-alpha-butyl-.

- NIST. (n.d.). Benzenemethanamine, N-phenyl-.

- NIST. (n.d.). Benzenemethanamine, N-methyl-.

- Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-bromo- (CAS 106-40-1).

- Sigma-Aldrich. (n.d.). 4-Bromo-N-methylbenzylamine 97%.

- PrepChem.com. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide.

- Organic Syntheses. (n.d.). Ethylamine, 2-bromo-, hydrobromide.

- Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.

- NIST. (n.d.). Benzenemethanamine, 2-fluoro-.

- PubChem. (n.d.). 2-Bromo-N-methylbenzamide.

Sources

- 1. Benzenemethanamine, 4-bromo-N-butyl- | C11H16BrN | CID 485403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzenemethanamine, 3-bromo-N-butyl- | C11H16BrN | CID 457591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzenemethanamine, N-(2-bromoethyl)- | 65894-26-0 | Benchchem [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 6. combi-blocks.com [combi-blocks.com]

"CAS number and molecular structure of Benzenemethanamine, 2-bromo-N-butyl-"

An In-Depth Technical Guide to Benzenemethanamine, 2-bromo-N-butyl-

Introduction and Compound Identification

Benzenemethanamine, 2-bromo-N-butyl-, also known by its IUPAC name N-butyl-1-(2-bromophenyl)methanamine, is a secondary amine featuring a butyl group and a 2-bromobenzyl group attached to a central nitrogen atom. This molecule serves as a valuable scaffold in synthetic and medicinal chemistry. The presence of a bromine atom on the phenyl ring offers a versatile handle for a variety of cross-coupling reactions, making it an attractive intermediate for the synthesis of more complex molecular architectures. The secondary amine functionality provides a site for further derivatization, allowing for the modulation of physicochemical and biological properties.

This guide provides a comprehensive overview of its molecular structure, predicted properties, a detailed protocol for its synthesis, and its potential applications, particularly in the realm of drug discovery and materials science.

Molecular Structure

The molecular structure consists of a benzene ring substituted with a bromine atom at the ortho position relative to a methylamine bridge, which is further substituted with an n-butyl group.

Caption: Molecular structure of Benzenemethanamine, 2-bromo-N-butyl-.

Physicochemical Properties

The following table summarizes the calculated and predicted physicochemical properties of Benzenemethanamine, 2-bromo-N-butyl-. These values are derived from its molecular structure and by comparison with its parent compounds, 2-bromobenzylamine[1] and n-butylamine[2].

| Property | Value | Source |

| IUPAC Name | N-butyl-1-(2-bromophenyl)methanamine | - |

| Molecular Formula | C₁₁H₁₆BrN | Calculated |

| Molecular Weight | 242.16 g/mol | Calculated |

| Canonical SMILES | CCCCNCc1ccccc1Br | Calculated |

| InChI Key | (Predicted) | - |

| Appearance | Predicted: Colorless to pale yellow liquid | Analogy[2] |

| Boiling Point | Predicted: >200 °C | Analogy |

| Density | Predicted: ~1.2 g/mL | Analogy |

| Solubility | Predicted: Soluble in organic solvents (e.g., ethanol, DCM), insoluble in water. | Analogy[2] |

Synthesis and Purification

The synthesis of N-substituted benzylamines is a well-established transformation in organic chemistry. For the target compound, two primary synthetic routes are proposed: nucleophilic substitution and reductive amination. The reductive amination pathway is often preferred due to the wide availability of aldehydes and its operational simplicity.

Proposed Synthesis via Reductive Amination

This approach involves the reaction of 2-bromobenzaldehyde with n-butylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.

Caption: Proposed synthesis workflow via reductive amination.

Detailed Experimental Protocol

Materials:

-

2-bromobenzaldehyde

-

n-butylamine[2]

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromobenzaldehyde (1.0 eq) in methanol (5 mL per mmol of aldehyde). Add n-butylamine (1.1 eq) dropwise at room temperature. Stir the mixture for 1-2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion and Quenching: After the addition of NaBH₄ is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours or until TLC analysis indicates the complete consumption of the imine.

-

Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the remaining aqueous residue, add DCM to extract the product.

-

Extraction and Drying: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure Benzenemethanamine, 2-bromo-N-butyl-.

Chemical Reactivity and Potential Applications

The chemical reactivity of Benzenemethanamine, 2-bromo-N-butyl- is primarily dictated by the nucleophilic secondary amine and the carbon-bromine bond on the aromatic ring.

-

N-Alkylation and Acylation: The secondary amine can readily undergo further alkylation, acylation, or reaction with various electrophiles to generate a diverse library of tertiary amines and amides.

-

Cross-Coupling Reactions: The 2-bromophenyl moiety is a key functional handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This versatility allows for the introduction of a wide range of substituents, which is a cornerstone of modern drug discovery for optimizing lead compounds.[3]

Applications in Drug Discovery and Medicinal Chemistry

The benzylamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4] Derivatives of 2-bromobenzylamine can serve as crucial intermediates in the synthesis of novel therapeutics. The ability to functionalize the aromatic ring via cross-coupling provides a powerful tool for structure-activity relationship (SAR) studies. Potential therapeutic areas where this scaffold could be explored include oncology, neurodegenerative diseases, and antimicrobials, given the broad spectrum of activities demonstrated by related benzothiazole and dimethylamine derivatives.[5][6]

Analytical Characterization

To confirm the identity and purity of the synthesized Benzenemethanamine, 2-bromo-N-butyl-, a combination of spectroscopic techniques should be employed.

Caption: Analytical workflow for compound characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.0-7.6 ppm), the benzylic methylene protons (a singlet or multiplet around 3.7-3.9 ppm), the N-H proton (a broad singlet), and the aliphatic protons of the butyl group (in the range of 0.9-2.7 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the aromatic carbons (120-140 ppm range), the benzylic carbon (~50-55 ppm), and the four carbons of the butyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (2850-2960 cm⁻¹), and C-Br stretching (typically in the fingerprint region).[7][8]

-

Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.[9]

Safety and Handling

While specific toxicity data for Benzenemethanamine, 2-bromo-N-butyl- is not available, it should be handled with care, assuming it may be harmful and an irritant. The safety precautions for its precursors should be considered. 2-Bromobenzylamine is classified as corrosive and harmful if swallowed or in contact with skin.[1] n-Butylamine is a flammable liquid and is also corrosive and toxic.[2]

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

Benzenemethanamine, 2-bromo-N-butyl- represents a versatile and synthetically accessible chemical intermediate. Although not a widely cataloged compound, its synthesis can be reliably achieved through standard organic chemistry methods such as reductive amination. The presence of both a reactive secondary amine and a bromo-functionalized aromatic ring makes it a highly valuable building block for the development of novel compounds in medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis, characterization, and potential exploration in various research and development endeavors.

References

-

Elliott, R., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(18), 1676-1690. Available at: [Link]

-

Zhang, Y., et al. (2018). The reaction with different N-substituted 2-bromophenylamines. ResearchGate. Available at: [Link]

-

Ndibe, H.C., Owolabi, B.J., Adepoju, T.S., & Eriamiatoe, I.O. (2022). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. IDEAS/RePEc. Available at: [Link]

-

Talybov, A. (2013). Synthesis of Substituted N-Alkylamines in Aqueous Media. Green and Sustainable Chemistry, 03(01), 31-35. Available at: [Link]

-

Al-Ostoot, F.H., et al. (2022). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[7][10]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry, 13(10), 1235-1249. Available at: [Link]

-

Wikipedia. (n.d.). n-Butylamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromobenzylamine. PubChem Compound Database. Retrieved from [Link]

-

Ortiz-Salmeron, E.J., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-N-(tert-butoxycarbonyl)benzylamine. PubChem Compound Database. Retrieved from [Link]

-

El Ayouchia, H.B., et al. (2021). Synthesis and characterization of new secondary benzylamines derivatives of aryl-himachalene. ResearchGate. Available at: [Link]

-

Lim, S., et al. (2021). Discovery and characterization of bromodomain 2-specific inhibitors of BRDT. Proceedings of the National Academy of Sciences, 118(9), e2021102118. Available at: [Link]

- Google Patents. (2002). US6340773B1 - Preparation of halogenated primary amines.

-

Guchhait, S.K., et al. (2020). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules, 25(23), 5586. Available at: [Link]

-

Ortiz-Salmeron, E.J., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Journal of Forensic Sciences. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

-

RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

-

Allen, J.F., & Chapman, N.B. (1960). 298. Di-N-substituted 2-halogenoethylamines. Part III. N-2(or 3 or 4)-chlorobenzyl-N-ethyl derivatives: synthesis, reactivity, and pharmacology. Journal of the Chemical Society (Resumed), 1482. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Discovery with Advanced Chemical Intermediates: A Focus on Bromophenyl Derivatives. Retrieved from [Link]

-

Aly, A.A., et al. (2018). Reaction of N,N-disubstituted hydrazinecarbothioamides with 2-bromo-2-substituted acetophenones. ResearchGate. Available at: [Link]

Sources

- 1. 2-Bromobenzylamine | C7H8BrN | CID 334072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. n-Butylamine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide [ideas.repec.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Predicted Reactivity and Stability of Benzenemethanamine, 2-bromo-N-butyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenemethanamine, 2-bromo-N-butyl-, a substituted benzylamine, represents a class of compounds with significant potential in medicinal chemistry and materials science. The unique combination of a halogenated aromatic ring, a secondary amine, and a flexible butyl chain imparts a distinct chemical personality that dictates its reactivity, stability, and potential applications. Understanding these characteristics is paramount for researchers engaged in the synthesis, handling, and formulation of this and structurally related molecules.

This technical guide provides a comprehensive analysis of the predicted reactivity and stability of Benzenemethanamine, 2-bromo-N-butyl-. In the absence of extensive literature on this specific molecule, this guide synthesizes established principles from the study of substituted benzylamines, halogenated aromatic compounds, and secondary amines to offer a predictive framework for its behavior. We will delve into the mechanistic underpinnings of its potential reactions, outline robust protocols for stability assessment, and propose likely degradation pathways.

Molecular Structure and Physicochemical Properties

The structure of Benzenemethanamine, 2-bromo-N-butyl- features a benzylamine core with a bromine atom at the ortho position of the phenyl ring and a butyl group attached to the nitrogen atom.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₆BrN | Based on structural components. |

| Molecular Weight | ~242.16 g/mol | Calculated from the atomic weights of the constituent atoms.[1] |

| Appearance | Likely a liquid or low-melting solid | Many substituted benzylamines are oils or low-melting solids at room temperature. |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); sparingly soluble in water. | The presence of the nonpolar butyl group and the aromatic ring reduces water solubility. |

| pKa | Expected to be in the range of 9-11 | Typical for secondary amines. |

Predicted Reactivity Profile

The reactivity of Benzenemethanamine, 2-bromo-N-butyl- is governed by the interplay of its three key functional components: the secondary amine, the benzylic position, and the brominated aromatic ring.

Reactivity of the Secondary Amine:

The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.

-

Salt Formation: As a base, it will readily react with acids to form the corresponding ammonium salts. This is a critical consideration for formulation and purification.

-

N-Alkylation and N-Acylation: The secondary amine can undergo further alkylation or acylation reactions.

-

Oxidation: The amine functionality is susceptible to oxidation, which can lead to the formation of N-oxides or, under more vigorous conditions, cleavage of the N-butyl or benzyl group. The in vitro microsomal metabolism of similar tertiary amines has shown that dealkylation is a major metabolic pathway.

Reactivity of the Benzylic Position:

The C-H bonds on the methylene bridge are activated by the adjacent aromatic ring, making them susceptible to oxidation to form a benzaldehyde derivative.

Reactivity of the Brominated Aromatic Ring:

The bromine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. However, it can participate in other reactions:

-

Nucleophilic Aromatic Substitution (SNAAr): While less common than for rings with strongly electron-withdrawing groups, under forcing conditions (high temperature, strong nucleophile), the bromine could be displaced.

-

Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.

Stability Profile and Potential Degradation Pathways

The stability of Benzenemethanamine, 2-bromo-N-butyl- is influenced by environmental factors such as light, heat, oxygen, and pH. Forced degradation studies are essential to elucidate its intrinsic stability.

Potential Degradation Pathways:

A primary anticipated degradation pathway involves oxidation. The benzylic carbon and the nitrogen atom are the most likely sites of initial oxidative attack.

Caption: Predicted degradation pathways for Benzenemethanamine, 2-bromo-N-butyl-.

Summary of Stress Conditions and Likely Degradants:

| Stress Condition | Predicted Outcome | Potential Degradants |

| Acidic (HCl) | Salt formation, potential for slow hydrolysis or de-alkylation at elevated temperatures. | 2-Bromobenzylamine, Butylamine |

| Basic (NaOH) | Stable at low temperatures. At elevated temperatures, potential for elimination or substitution reactions. | 2-Bromobenzaldehyde |

| Oxidative (H₂O₂) | Oxidation of the amine and/or benzylic carbon. | N-oxide, 2-Bromobenzaldehyde |

| Thermal | Decomposition at elevated temperatures. | Various cleavage products. |

| Photolytic | Potential for radical-mediated degradation, including dehalogenation. | Debrominated impurities. |

Experimental Protocols for Stability and Reactivity Assessment

A systematic approach is crucial to experimentally validate the predicted stability and reactivity.

Forced Degradation Study Protocol:

This protocol is designed to identify potential degradation products and establish stability-indicating analytical methods.

Objective: To generate potential degradation products of Benzenemethanamine, 2-bromo-N-butyl- under various stress conditions.

Materials:

-

Benzenemethanamine, 2-bromo-N-butyl-

-

1 M HCl, 1 M NaOH, 3% H₂O₂

-

HPLC grade acetonitrile and water

-

pH meter, heating block, photostability chamber

Procedure:

-

Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at room temperature and at 60°C. Withdraw aliquots at 2, 6, 24, and 48 hours. Neutralize with 1 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Follow the same time and temperature points as acid hydrolysis. Neutralize with 1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Withdraw aliquots at specified time points.

-

Thermal Degradation: Expose the solid compound and a solution to 60°C. Analyze at various time points.

-

Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

Analysis: Analyze all samples by a suitable stability-indicating HPLC method, comparing stressed samples to an unstressed control.

Sources

"Potential biological activity of N-alkylated bromobenzylamines"

Beginning The Research

I am starting by casting a wide net to explore the known biological activities of N-alkylated bromobenzyl amines. I'll then refine my search, focusing on specific and thoroughly researched activities as I dig deeper.

Exploring Bioactivity Further

I'm now expanding my initial search to dig into specific areas: anticancer, antimicrobial, and antifungal properties. I'm also investigating the underlying mechanisms, including targets and pathways. Concurrently, I'm finding protocols like cytotoxicity assays and enzyme inhibition assays, as well as authoritative reviews for overviews and references. Finally, I will integrate this information into a technical guide with explanations, protocols, data tables, and diagrams.

Identifying Promising Compounds

I've made a good start, the initial search points toward N-alkylated bromobenzylamines and derivatives as having potential. These compounds show promise in areas like anticancer and antimicrobial activity, even enzyme inhibition. This provides a solid foundation for further, more targeted investigation.

Expanding Biological Activities

I'm now digging into the biological activities of N-alkylated bromobenzylamines in more detail. I've uncovered specific data on their anticancer effects, including the cancer types they target and cytotoxicity metrics like IC50 values. I'm also finding MIC data for antimicrobial activity against various bacteria and fungi, along with some insights into their mechanisms of action. Finally, I'm identifying the enzymes these compounds inhibit and their corresponding inhibitory concentrations. I need to find experimental protocols.

Gathering Detailed Specifics

I've been gathering specific information. The initial search on N-alkylated bromobenzylamines suggested anticancer, antimicrobial, and enzyme inhibitory effects. Now I'm focused on detailed cancer types, IC50 values, MICs for bacteria/fungi, and enzyme inhibition concentrations. I need step-by-step synthesis and assay protocols, including the specifics on mechanisms of action and signaling pathways to eventually support the creation of Graphviz diagrams.

Considering Bioactivities Deeply

I've been immersed in the bioactivity data on N-alkylated bromobenzylamines. I'm focusing now on cytotoxicity, using techniques like MTT assays, and antimicrobial testing. I am compiling related enzyme inhibition reports, and am starting to consider the mechanisms of action for these compounds.

Synthesizing Activity Protocols

I'm now structuring the guide. I'm focusing on synthesizing detailed assay protocols in a step-by-step format for each observed activity. My immediate priority is organizing the information on anticancer, antimicrobial, and enzyme inhibitory activities. I'm also attempting to extract and tabulate relevant IC50 and MIC values. I'll use data from related structures if specific data for N-alkylated bromobenzylamines is unavailable.

Consolidating Data and Structuring

I'm now in the process of consolidating data and structuring the technical guide. My focus is now on anticancer, antimicrobial, and enzyme inhibitory activities and I am creating a clear, step-by-step format for each assay. I am working to tabulate IC50 and MIC values for N-alkylated bromobenzylamine derivatives, as well as developing signaling pathway diagrams.

A Technical Guide to the Solubility and Solvent Compatibility of Benzenemethanamine, 2-bromo-N-butyl-

Abstract

This technical guide provides a comprehensive analysis of the solubility and solvent compatibility of Benzenemethanamine, 2-bromo-N-butyl-, a substituted benzylamine derivative of interest to researchers, scientists, and professionals in drug development and organic synthesis. In the absence of extensive published quantitative solubility data for this specific molecule, this guide establishes a robust predictive framework based on its structural characteristics and the known properties of analogous compounds. Furthermore, it offers detailed, field-proven experimental protocols for the accurate determination of both thermodynamic and kinetic solubility, empowering researchers to generate precise data tailored to their specific applications. The interplay between the compound's physicochemical properties, solvent selection, and the practical implications for its use in synthetic and pharmaceutical contexts is a central focus of this document.

Introduction: Understanding the Molecular Landscape

Benzenemethanamine, 2-bromo-N-butyl- (henceforth referred to as 2-Br-N-Bu-BMA) is a secondary amine featuring a benzyl core structure. The molecule's behavior in various solvent systems is dictated by the interplay of three key structural motifs: the aromatic phenyl ring, the secondary amine, and the substituents—a bromine atom at the 2-position of the phenyl ring and a butyl group on the nitrogen atom.

The benzylamine scaffold is a prevalent feature in many biologically active molecules, making an understanding of the solubility of its derivatives crucial for medicinal chemistry.[1] The solubility of a compound is a critical physicochemical parameter that influences its handling, reactivity, purification, formulation, and ultimately, its bioavailability in drug discovery pipelines. This guide aims to provide a detailed understanding of 2-Br-N-Bu-BMA's solubility profile, bridging the gap between theoretical prediction and practical, experimental determination.

Physicochemical Properties and Predicted Solubility Profile

A compound's solubility is intrinsically linked to its physicochemical properties. By examining the properties of 2-Br-N-Bu-BMA and its structural analogs, we can construct a reliable predicted solubility profile.

Structural Analysis and its Implications for Solubility

-

The Benzylamine Core: The benzylamine structure itself, with its aromatic ring and amine group, imparts a degree of polarity. Benzylamine is miscible with water, ethanol, and diethyl ether.[2]

-

The N-butyl Group: The addition of a four-carbon alkyl chain (n-butyl) to the nitrogen atom significantly increases the lipophilicity (hydrophobicity) of the molecule. This increased nonpolar character is expected to decrease its solubility in highly polar solvents like water, while enhancing its solubility in organic solvents.[3]

-

The 2-bromo Substituent: The bromine atom attached to the phenyl ring further increases the molecular weight and the overall lipophilicity of the compound. Halogenated organic compounds generally exhibit good solubility in a range of organic solvents.

Based on this structural analysis, 2-Br-N-Bu-BMA is predicted to be a compound with predominantly lipophilic character.

Physicochemical Data of 2-Br-N-Bu-BMA and its Analogs

The following table summarizes key physicochemical properties of 2-Br-N-Bu-BMA and its close structural analogs. The data for the target compound are predicted values, while the data for the analogs are from experimental or reliable predicted sources.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa |

| Benzenemethanamine, 2-bromo-N-butyl- | C₁₁H₁₆BrN | 242.16 | ~3.5 - 4.0 | ~9.5 - 10.0 |

| N-Butylbenzylamine[4] | C₁₁H₁₇N | 163.26 | 2.7 | 9.85 |

| 2-Bromobenzylamine[5] | C₇H₈BrN | 186.05 | 1.5 | 8.52 |

| Benzylamine[6] | C₇H₉N | 107.15 | 1.09 | 9.33 |

LogP is a measure of lipophilicity, and pKa is the acid dissociation constant of the conjugate acid of the amine.

Predicted Solubility in Common Solvents

Based on the principle of "like dissolves like" and the data from analogous compounds, the following solubility profile for 2-Br-N-Bu-BMA is predicted:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | High | The predominantly nonpolar structure of 2-Br-N-Bu-BMA will have favorable interactions with these solvents. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to High | These solvents can solvate both the nonpolar and polar regions of the molecule. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Good | The amine group can engage in hydrogen bonding with these solvents, while the nonpolar regions interact with the alkyl chains of the alcohols. |

| Aqueous | Water | Poor to Insoluble | The high lipophilicity from the N-butyl group and the brominated phenyl ring will limit its solubility in water. |

The Critical Role of pH in Aqueous Solubility

As a secondary amine, 2-Br-N-Bu-BMA is a basic compound. In aqueous solutions, its solubility will be highly dependent on the pH.[7] At acidic pH values (below its pKa), the amine group will be protonated to form the corresponding ammonium salt. This charged species will be significantly more polar and, therefore, more soluble in water than the neutral free base.

Experimental Determination of Solubility

While predictions provide a valuable starting point, precise quantitative solubility data must be determined experimentally. The following sections detail the gold-standard methodologies for this purpose.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the most reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8] It involves creating a saturated solution in equilibrium with an excess of the solid compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-Br-N-Bu-BMA to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is essential.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

-

-

Phase Separation:

-

Allow the vials to stand at the set temperature for a period to allow the excess solid to settle.

-

Alternatively, centrifuge the vials to pellet the undissolved solid.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method.

-

Analyze the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the precise concentration of the dissolved compound.[9]

-

The solubility is then calculated from this concentration, taking the dilution factor into account.

-

Caption: Workflow for the Shake-Flask Method.

Kinetic Solubility Determination

In early drug discovery, kinetic solubility is often measured as a higher-throughput alternative to thermodynamic solubility. This method measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer. It reflects the concentration at which a compound precipitates from a supersaturated solution.

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of 2-Br-N-Bu-BMA in 100% DMSO (e.g., 10-20 mM).

-

-

Serial Dilution:

-

Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.

-

Perform serial dilutions to create a range of concentrations.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 2 hours).

-

-

Precipitation Detection:

-

The formation of a precipitate can be detected by various methods, such as nephelometry (light scattering) or by filtering the solutions and quantifying the remaining dissolved compound by UV-Vis spectroscopy or LC-MS.[4]

-

Caption: Workflow for Kinetic Solubility Assay.

Solvent Compatibility for Synthetic Applications

The choice of solvent is critical for the successful synthesis, work-up, and purification of 2-Br-N-Bu-BMA.

-

Reaction Solvents: For N-alkylation reactions to produce 2-Br-N-Bu-BMA, polar aprotic solvents such as DMF, DMSO, and acetonitrile are often preferred as they can accelerate SN2 reactions. Toluene can also be a suitable solvent, particularly for reactions at elevated temperatures.

-

Work-up and Extraction: Due to its predicted poor water solubility and good solubility in nonpolar organic solvents, 2-Br-N-Bu-BMA can be effectively extracted from aqueous media using solvents like diethyl ether, ethyl acetate, or dichloromethane. As it is a basic compound, washing the organic layer with a dilute aqueous acid solution will extract the protonated amine into the aqueous phase, which can be a useful purification strategy. The free base can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.

-

Purification: For chromatographic purification, a solvent system that provides good solubility and appropriate retention on the stationary phase (e.g., silica gel) should be chosen. A mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a common starting point for column chromatography.

Conclusion

Benzenemethanamine, 2-bromo-N-butyl- is a lipophilic secondary amine with a predicted solubility profile that favors nonpolar and moderately polar organic solvents over aqueous media. Its aqueous solubility is expected to be highly pH-dependent, increasing significantly under acidic conditions. While this guide provides a robust predictive framework based on the analysis of its structural components and analogous compounds, it is imperative for researchers to perform experimental solubility determinations for their specific applications. The detailed protocols for the shake-flask and kinetic solubility methods provided herein offer a clear path to generating this critical data. A thorough understanding of the solubility and solvent compatibility of 2-Br-N-Bu-BMA is essential for its effective use in organic synthesis and drug discovery, enabling rational solvent selection for reactions, purification, and formulation.

References

-

PubChem. (n.d.). 2-Bromo-N-(tert-butoxycarbonyl)benzylamine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Chemicalize. (n.d.). Calculations - Instant Cheminformatics Solutions. ChemAxon. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 9-(3-bromobenzyl)-N2-butyl-9H-purine-2,6-diamine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Chemicalize. (n.d.). Chemicalize - Instant Cheminformatics Solutions. ChemAxon. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). Benzenemethanamine, 4-bromo-N-butyl-. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromobenzylamine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved January 20, 2026, from [Link]

-

Zenodo. (n.d.). Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). Benzylamine. Retrieved January 20, 2026, from [Link]

-

SciSpace. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. Retrieved January 20, 2026, from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 20, 2026, from [Link]

-

PubMed. (1997). Partition coefficients (n-octanol/water) of N-butyl-p-aminobenzoate and other local anesthetics measured by reversed-phase high-performance liquid chromatography. Retrieved January 20, 2026, from [Link]

Sources

- 1. Benzylamine - Wikipedia [en.wikipedia.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. N-Butylbenzylamine | C11H17N | CID 75467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromobenzylamine | C7H8BrN | CID 334072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. physchemres.org [physchemres.org]

- 7. 162356-90-3|N-Boc-2-bromobenzylamine|BLD Pharm [bldpharm.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Convergence of Quantum Chemistry and Modern Drug Discovery

An In-Depth Technical Guide: Quantum Chemical Calculations for Benzenemethanamine, 2-bromo-N-butyl-

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on the molecule Benzenemethanamine, 2-bromo-N-butyl-. Tailored for researchers, computational chemists, and drug development professionals, this document outlines the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this compound. We present a detailed, step-by-step computational protocol, from initial structure preparation and geometric optimization to the analysis of frontier molecular orbitals, molecular electrostatic potential, and vibrational frequencies. The causality behind methodological choices, such as the selection of the B3LYP functional and the 6-311++G(d,p) basis set, is explained to ensure both technical accuracy and practical relevance. All quantitative data are summarized in structured tables, and key workflows are visualized using Graphviz diagrams. The ultimate objective is to demonstrate how these computational insights serve as a powerful predictive tool in the early stages of drug discovery, guiding lead optimization and informing subsequent experimental studies.[1][2]

The Role of In Silico Analysis in Pharmaceutical R&D

In the landscape of modern pharmaceutical research, computational chemistry has emerged as an indispensable tool, revolutionizing the efficiency and cost-effectiveness of drug discovery pipelines.[1][3] By leveraging powerful computer simulations and theoretical models, scientists can predict molecular interactions, properties, and behaviors before a compound is ever synthesized.[2][4] This in silico approach significantly accelerates the identification and optimization of potential drug candidates, reducing the reliance on time-consuming and expensive laboratory experiments.[1] Techniques ranging from molecular docking to quantum mechanics provide deep insights into drug-target interactions, bioavailability, and metabolic stability, thereby minimizing risks and enhancing the probability of success in clinical trials.[3][5]

Introducing the Target Molecule: Benzenemethanamine, 2-bromo-N-butyl-

Benzenemethanamine, 2-bromo-N-butyl- is an organic molecule featuring several key functional groups: a phenyl ring, a secondary amine, a butyl chain, and a bromine substituent at the ortho position of the ring. The presence of the halogen atom and the flexible N-butyl group suggests a molecule with specific steric and electronic characteristics that could be of interest in medicinal chemistry. The bromine atom can act as a good leaving group and participate in halogen bonding, while the secondary amine provides a site for hydrogen bonding and potential salt formation. Understanding the precise three-dimensional structure and electronic landscape of this molecule is crucial for predicting its reactivity and potential interactions with biological targets.

Objectives of this Guide

This guide is designed to serve as a practical and authoritative resource for performing a comprehensive quantum chemical analysis of Benzenemethanamine, 2-bromo-N-butyl-. The primary objectives are:

-

To provide a robust theoretical foundation in Density Functional Theory (DFT) as it applies to drug-like organic molecules.[6]

-

To detail a step-by-step, validated protocol for geometry optimization, vibrational analysis, and electronic property calculation.

-

To interpret the computational results, including molecular geometry, frontier orbitals (HOMO-LUMO), electrostatic potential, and theoretical vibrational spectra.

-

To connect these quantum chemical properties to tangible applications in drug development, such as predicting reactivity and guiding molecular design.

Theoretical Framework: Principles of Density Functional Theory (DFT)

The Hohenberg-Kohn Theorems: A Foundation

Density Functional Theory is a quantum mechanical method built upon the two Hohenberg-Kohn theorems, which form its theoretical cornerstone.[7] The first theorem states that the ground-state properties of a multi-electron system are uniquely determined by its electron density, a function of only three spatial coordinates. This is a profound simplification compared to the wavefunction, which depends on 3N coordinates for an N-electron system. The second theorem establishes that the ground-state energy can be obtained variationally; the electron density that minimizes the total energy is the true ground-state density.

The Kohn-Sham Equations: A Practical Approach

While the Hohenberg-Kohn theorems are powerful, they do not provide a direct way to find the exact energy functional. The Kohn-Sham approach reformulates the problem into a set of solvable, single-particle equations.[7] It cleverly partitions the total energy functional into known terms (kinetic energy of non-interacting electrons, potential energy from the nuclei, and classical electrostatic energy) and an unknown but approximated term called the exchange-correlation functional. This functional accounts for the complex quantum mechanical effects of electron exchange and correlation.

Choosing the Right Tools: Functionals and Basis Sets

The accuracy of any DFT calculation hinges on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: For drug-like organic molecules, hybrid functionals are often the preferred choice. This guide utilizes the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. B3LYP is a hybrid functional that mixes a portion of the exact Hartree-Fock exchange with DFT exchange and correlation terms. This approach has a proven track record of providing a good balance between computational cost and accuracy for predicting the molecular structures and properties of a wide range of organic compounds.[7]

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is employed here. This choice is deliberate:

-

6-311: A triple-split valence basis set, providing high flexibility for valence electrons, which are most important for chemical bonding.

-

++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs, anions, and non-covalent interactions, which are highly relevant for the amine and bromine moieties.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately modeling bond angles and the asymmetric electron distribution in a molecule like this.

-

Computational Methodology: A Step-by-Step Protocol

This section details the workflow for performing DFT calculations on Benzenemethanamine, 2-bromo-N-butyl-.

Molecular Structure Preparation

-

2D Sketching: Draw the 2D structure of Benzenemethanamine, 2-bromo-N-butyl- using a chemical drawing program (e.g., ChemDraw, MarvinSketch).

-

3D Generation: Convert the 2D sketch into an initial 3D structure. Most programs can perform this conversion, providing a reasonable starting geometry.

-

Pre-optimization: Perform an initial, low-level optimization using a molecular mechanics force field (e.g., MMFF94). This step refines the initial 3D structure and removes any significant steric clashes, providing a better starting point for the more computationally expensive DFT calculations.

Geometric Optimization Workflow

The goal of geometric optimization is to find the molecular conformation that corresponds to the lowest energy on the potential energy surface.

-

Input File Creation: Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). Specify the following:

-

Calculation Type: Opt (Optimization).

-

Method: B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Charge and Multiplicity: 0 (neutral) and 1 (singlet ground state).

-

Coordinates: Provide the pre-optimized 3D coordinates.

-

-

Execution: Submit the calculation to the software. The algorithm will iteratively adjust the atomic positions to minimize the total energy of the molecule.

-

Convergence Check: Ensure the optimization job has converged successfully. This is typically indicated by the program when forces on the atoms and energy changes between steps fall below predefined thresholds.

Caption: Computational workflow for quantum chemical analysis.

Vibrational Frequency Analysis

This step is a critical self-validation of the computational protocol.

-

Input File: Using the optimized geometry from the previous step, set up a new calculation with the keyword Freq. Use the same method (B3LYP) and basis set (6-311++G(d,p)).

-

Execution and Validation: Run the calculation. After completion, check the output for imaginary frequencies.

-

Zero Imaginary Frequencies: This confirms that the optimized structure is a true local minimum on the potential energy surface. The calculation is validated.

-

One or More Imaginary Frequencies: This indicates a saddle point, not a minimum. The structure must be modified along the imaginary frequency's vibrational mode and re-optimized.

-

-

Data Extraction: The output will provide the theoretical vibrational frequencies and their corresponding IR intensities, which can be used to predict the molecule's IR spectrum.

Electronic Property Calculation

Using the validated, optimized geometry, further calculations can be performed to extract key electronic properties. This is often done concurrently with the frequency calculation or as a separate single-point energy calculation. Properties to analyze include:

-

Frontier Molecular Orbitals (HOMO and LUMO)

-

Molecular Electrostatic Potential (MEP)

-

Mulliken Atomic Charges

Analysis and Interpretation of Results

Optimized Molecular Geometry

The final optimized structure provides precise bond lengths, bond angles, and dihedral angles. This data reveals insights into the molecule's conformation, including the orientation of the butyl chain relative to the phenyl ring and any steric hindrance introduced by the ortho-bromo substituent.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | C-Br | ~1.90 Å |

| C-N | ~1.46 Å | |

| N-C(butyl) | ~1.47 Å | |

| Bond Angles | C-C-Br | ~120.5° |

| C-C-N | ~119.8° | |

| C-N-C(butyl) | ~113.0° | |

| Dihedral Angle | Br-C-C-N | ~5.0° |

(Note: Values are illustrative and would be generated by the actual calculation.)

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential. For this molecule, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen lone pair.

-

LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity. The LUMO is likely to be distributed over the aromatic ring, with significant contribution from the C-Br antibonding orbital.

-

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a key indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

Table 2: Calculated Electronic Properties

| Property | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.50 | Electron-donating capability |

| LUMO Energy | -0.85 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.65 | High kinetic stability |

(Note: Values are illustrative.)

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting how the molecule will interact with other species.

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected around the nitrogen atom (due to the lone pair) and the bromine atom.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. These are expected around the hydrogen atoms, particularly the amine hydrogen (N-H).

-

Green Regions (Neutral Potential): Indicate areas of nonpolar character, such as the hydrocarbon portions of the butyl chain and the phenyl ring.

This map is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.

Vibrational Spectroscopy Analysis

The calculated vibrational frequencies can be compared to experimental FT-IR data to confirm the structure. Key expected vibrational modes include N-H stretching (~3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2960 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹).

Implications for Drug Development

The insights gained from quantum chemical calculations have direct and actionable implications for the drug discovery process.

Caption: Relationship between quantum properties and drug discovery.

Predicting Reactivity and Metabolic Stability

The HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability. A larger gap suggests lower reactivity, which may correlate with increased metabolic stability. The MEP map identifies the most likely sites for metabolic transformation (e.g., oxidation at the electron-rich nitrogen atom).

Guiding Lead Optimization

If modifications to the molecule are needed to improve its properties, the quantum calculations provide a rational basis for these changes. For example, if higher reactivity is desired, modifications that lower the HOMO-LUMO gap (e.g., adding electron-donating groups) could be explored computationally before synthesis.

Input for Further Studies (e.g., Molecular Docking)

Molecular docking simulations are a cornerstone of structure-based drug design, but their accuracy is highly dependent on the quality of the input ligand structure and its atomic charges.[5] The DFT-optimized geometry is the most accurate representation of the molecule's low-energy conformation, and the calculated atomic charges provide a much more accurate description of the electrostatic interactions than generic force-field charges. Using these quantum-derived parameters significantly enhances the reliability of docking and molecular dynamics simulations.

Conclusion

Quantum chemical calculations, specifically using Density Functional Theory, offer a powerful, predictive, and indispensable tool for the in-depth characterization of potential drug candidates like Benzenemethanamine, 2-bromo-N-butyl-. By following a robust and self-validating computational protocol, researchers can obtain precise information about the molecule's geometry, electronic structure, and spectroscopic properties. This information is not merely academic; it provides critical insights that directly inform key decisions in the drug development pipeline, from predicting metabolic stability and guiding lead optimization to providing high-quality inputs for subsequent molecular modeling studies. The integration of these in silico techniques is fundamental to accelerating the pace of discovery and increasing the success rate of bringing novel therapeutics to the clinic.

References

- Global Center for Pharmaceutical Industry. The Role of Computational Chemistry in Drug Discovery: Revolutionizing Research & Development.

- Frontier in Medical and Health Research.

- Ineos Oxford Institute.

- Neuroquantology. APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW.

- SteerOn Research.

- dockdynamics In-Silico Lab. Density Functional Theory (DFT) in Drug Discovery.

- MDPI.

- PubMed Central (PMC).

- NIH. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.

- ResearchGate. (PDF) Probing Molecular Properties and Molecular Docking of 2-Amino-5-Bromo Benzaldehyde (2A5BB) through Quantum Chemical Studies.

- ResearchGate. (PDF) Experimental and Quantum Chemical Computational Analysis of Novel N 4 ,N 4′ -Dimethyl-[1,1′-Biphenyl]-3,3′,4,4′-Tetraamine.

Sources

- 1. The Role of Computational Chemistry in Drug Discovery: Revolutionizing Research & Development – Global Center for Pharmaceutical Industry [globalpharmacenter.com]

- 2. steeronresearch.com [steeronresearch.com]

- 3. fmhr.net [fmhr.net]

- 4. neuroquantology.com [neuroquantology.com]

- 5. dockdynamics.com [dockdynamics.com]

- 6. mdpi.com [mdpi.com]

- 7. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Initial Toxicity Screening of Benzenemethanamine, 2-bromo-N-butyl- Derivatives

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The development of novel chemical entities (NCEs), such as derivatives of Benzenemethanamine, 2-bromo-N-butyl-, necessitates a rigorous and strategically staged toxicity screening process. This guide provides a comprehensive framework for the initial toxicological assessment of this chemical class, designed for early-stage drug discovery and development. We eschew a rigid, one-size-fits-all template in favor of a logical, tiered approach founded on the principles of the 3Rs (Replacement, Reduction, and Refinement). The strategy begins with in silico prediction and physicochemical analysis, progresses through a cascade of in vitro assays to assess cytotoxicity, genotoxicity, and specific organ liability (hepatotoxicity, cardiotoxicity), and culminates in considerations for preliminary in vivo evaluation. Each protocol is presented as a self-validating system, with an emphasis on the scientific rationale behind experimental choices to ensure data integrity and informed decision-making. This document serves as a practical guide for scientists tasked with characterizing the safety profile of novel benzenemethanamine derivatives, ensuring that only the most promising and safest candidates advance in the development pipeline.

Part 1: Foundational Assessment: In Silico and Physicochemical Profiling

The journey of a novel compound begins not in the wet lab, but with predictive modeling and fundamental chemical characterization. This initial phase is critical for identifying potential liabilities early, conserving resources, and guiding subsequent experimental design.

Computational Toxicity Prediction (In Silico)

Before synthesizing or testing a compound, we leverage computational models to predict its potential for toxicity based on its structure. The 2-bromo-N-butyl-benzenemethanamine structure contains several features warranting investigation: an aromatic ring, a bromine substituent, and a flexible N-butyl amine chain.

-